8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with a core structure resembling xanthine alkaloids like caffeine and theophylline. Its key structural features include:
- 1- and 3-methyl groups: Common in xanthine derivatives, these substituents influence solubility and metabolic stability.
- 7-phenethyl group: A bulky aromatic substitution that may enhance lipophilicity and modulate target engagement.
- 8-(4-ethylpiperazinyl)methyl group: A nitrogen-rich side chain likely contributing to receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-26-12-14-27(15-13-26)16-18-23-20-19(21(29)25(3)22(30)24(20)2)28(18)11-10-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYQYZISIFVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts biological activity and physicochemical properties:
Key Insight : Bulky 7-substituents (e.g., phenethyl, isopentyl) correlate with enhanced target affinity in ALDH inhibitors, while smaller groups (e.g., benzyl) may reduce steric hindrance for alternative targets.
Substituent Variations at the 8-Position
The 8-position modifications influence receptor selectivity and solubility:
Key Insight : Piperazine derivatives with electron-withdrawing groups (e.g., cyclopropanecarbonyl) improve enzyme inhibition, while aromatic substitutions (e.g., methoxyphenyl) may shift activity toward kinase targets.
ALDH Inhibition
NCT-501, a close analog of the target compound, inhibits ALDH1A1 with an IC₅₀ of 24 nM, attributed to its 8-(4-cyclopropanecarbonylpiperazinyl)methyl group . The target compound’s 4-ethylpiperazine group may retain ALDH affinity but with altered selectivity due to reduced steric bulk.
Analgesic and Anticancer Activity
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